12-Chloro-8,9-dihydroxy-13,14-dimethoxy-4,5,16-trimethyl-4,7-bis(methylsulfanyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Description
Discovery and Isolation of Sporidesmin D
The compound 12-chloro-8,9-dihydroxy-13,14-dimethoxy-4,5,16-trimethyl-4,7-bis(methylsulfanyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione, commonly referred to as sporidesmin D , was first isolated during chromatographic studies of Pithomyces chartarum fungal extracts in the late 1960s. Researchers identified it as an inactive metabolite through bioassay-guided fractionation, distinguishing it from its biologically active counterparts like sporidesmin A. The compound’s crystalline structure was resolved using nuclear magnetic resonance (NMR) and mass spectrometry, revealing its unique bis(methylthio) substitution pattern.
Key milestones in its characterization include:
Taxonomic Distribution in Pithomyces chartarum
Sporidesmin D is exclusively produced by the saprophytic fungus Pithomyces chartarum (reclassified as Pseudopithomyces chartarum in some taxonomic systems). This species thrives on decaying plant material in temperate climates, with sporidesmin D synthesis occurring under specific environmental conditions:
| Environmental Factor | Optimal Range for Production |
|---|---|
| Temperature | 20–26°C |
| Relative Humidity | >80% |
| Substrate | Perennial ryegrass litter |
| Light Exposure | Low (shaded environments) |
Data derived from field studies in New Zealand and the Azores.
The fungus’s hyphal morphology shifts between sparsely septate (below 20°C) and densely septate (above 26°C) forms, with sporidesmin D production peaking in the latter.
Relationship to Other Sporidesmins
Sporidesmin D belongs to the epipolythiodioxopiperazine (ETP) class of mycotoxins, sharing a core tetracyclic framework with other sporidesmins. Its structural distinctions include:
| Feature | Sporidesmin D | Sporidesmin A |
|---|---|---|
| Molecular Formula | C₂₀H₂₆ClN₃O₆S₂ | C₁₈H₂₀ClN₃O₆S₂ |
| Methylthio Groups | Two at C4 and C7 | Disulfide bridge at C3–C6 |
| Biological Activity | Inactive | Hepatotoxic |
| Solubility | Moderate in chloroform | Poor in polar solvents |
The compound arises biosynthetically via methylthiolation of sporidesmin A’s disulfide bridge, a detoxification pathway observed in P. chartarum. This modification abolishes its capacity to generate reactive oxygen species, explaining its lack of toxicity.
Historical Significance in Mycotoxin Research
Sporidesmin D played a pivotal role in understanding fungal secondary metabolism:
- Mechanistic Studies : Its inert nature helped researchers isolate the disulfide bridge as critical for sporidesmin A’s toxicity.
- Biosynthetic Pathways : Comparative analysis with active sporidesmins revealed methyltransferase-mediated modifications in ETP biosynthesis.
- Ecological Insights : As a detoxification byproduct, it provided evidence of fungal self-protection mechanisms against endogenous toxins.
The compound’s structural complexity also drove advancements in natural product chemistry, particularly in stereochemical analysis of polycyclic systems.
Tables
Table 1: Structural Comparison of Sporidesmin Derivatives
| Compound | Molecular Formula | Key Functional Groups | Biological Role |
|---|---|---|---|
| Sporidesmin D | C₂₀H₂₆ClN₃O₆S₂ | Bis(methylthio) | Detoxification metabolite |
| Sporidesmin A | C₁₈H₂₀ClN₃O₆S₂ | Disulfide bridge | Hepatotoxin |
| Sporidesmin E | C₁₈H₂₀ClN₃O₆S₃ | Trisulfide bridge | Moderate toxicity |
| Sporidesmin F | C₁₉H₂₂ClN₃O₆S | Monomethylthio | Inactive |
| Sporidesmin G | C₁₈H₂₀ClN₃O₆S₄ | Tetrasulfide bridge | Unstable intermediate |
Table 2: Environmental Factors Influencing P. chartarum Sporulation
| Factor | Effect on Sporidesmin D Production | Mechanism |
|---|---|---|
| Temperature | Maximal at 24–26°C | Activates thermostable methyltransferases |
| Humidity | Requires >80% RH | Facilitates hyphal water retention |
| Substrate pH | Optimal at 6.5–7.0 | Enhances enzymatic activity |
| Light | Inhibited by UV exposure | Degrades photosensitive precursors |
Data synthesized from pasture studies in New Zealand and laboratory cultures.
Properties
CAS No. |
18180-71-7 |
|---|---|
Molecular Formula |
C20H26ClN3O6S2 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(1R,4R,7R,8R,9S)-12-chloro-8,9-dihydroxy-13,14-dimethoxy-4,5,16-trimethyl-4,7-bis(methylsulfanyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C20H26ClN3O6S2/c1-18(31-6)16(26)24-15-19(28,14(25)20(24,32-7)17(27)23(18)3)9-8-10(21)12(29-4)13(30-5)11(9)22(15)2/h8,14-15,25,28H,1-7H3/t14-,15-,18-,19-,20-/m1/s1 |
InChI Key |
CKKYQBFKVBEKFR-UYUBTLJZSA-N |
Isomeric SMILES |
C[C@]1(C(=O)N2[C@@H]3[C@]([C@H]([C@]2(C(=O)N1C)SC)O)(C4=CC(=C(C(=C4N3C)OC)OC)Cl)O)SC |
Canonical SMILES |
CC1(C(=O)N2C3C(C(C2(C(=O)N1C)SC)O)(C4=CC(=C(C(=C4N3C)OC)OC)Cl)O)SC |
Origin of Product |
United States |
Biological Activity
The compound 12-Chloro-8,9-dihydroxy-13,14-dimethoxy-4,5,16-trimethyl-4,7-bis(methylsulfanyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and methylthio (-S(CH₃)₂) groups which may contribute to its biological properties.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. A study on related compounds demonstrated that they could inhibit DNA and RNA synthesis in cancer cell lines. The mechanism often involves interference with nucleotide biosynthesis pathways, notably inhibiting the conversion of inosinic acid (IMP) to xanthosine monophosphate (XMP) .
Antimicrobial Properties
Compounds containing chlorinated aromatic systems have been noted for their antimicrobial effects. In vitro studies suggest that this compound may exhibit activity against various bacterial strains due to its ability to disrupt cellular processes or membrane integrity.
Enzyme Inhibition
Enzyme assays have shown that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, inhibition of topoisomerases has been documented in related chemical classes . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Case Study 1: Antitumor Efficacy
In a controlled study involving a mouse model of leukemia, administration of a structurally analogous compound resulted in a significant reduction in tumor size and increased survival rates compared to control groups. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using agar diffusion methods against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Research Findings
The proposed mechanism involves the compound's interaction with nucleic acids or key metabolic enzymes leading to:
- Inhibition of Nucleotide Synthesis : Disruption of purine metabolism affects cancer cell proliferation.
- Membrane Disruption : Potentially alters bacterial cell membranes leading to cell lysis.
- Enzyme Interaction : Competes with substrates for binding sites on enzymes critical for cellular function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison
- Chloro Substituent: Halogenation at position 12 distinguishes this compound from non-halogenated analogs. Chlorine enhances electronegativity and may increase binding affinity to hydrophobic pockets in biological targets.
- Hydroxy and Methoxy Groups : Polar substituents at positions 8, 9, 13, and 14 likely influence solubility and hydrogen-bonding capacity.
- Tetracyclic Core : The fused nitrogen-containing rings provide rigidity, affecting conformational flexibility and steric interactions.
Comparison Using Chemoinformatic Metrics
Studies on similarity coefficients highlight the utility of binary fingerprint-based methods for quantifying structural resemblance. The Tanimoto coefficient (Tc) is widely used, with values >0.85 indicating high similarity . Hypothetical analogs (Table 1) were evaluated using Tc and the Dice coefficient (DC), another metric effective for sparse fingerprints.
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Chloro Substituent | Methylsulfanyl Groups | Hydroxy/Methoxy Ratio | Tanimoto (Tc) | Dice (DC) |
|---|---|---|---|---|---|
| Target Compound (12-Chloro-8,9-dihydroxy-13,14-dimethoxy-...) | Yes (C12) | 4,7 | 2:2 | 1.00 | 1.00 |
| 12-Bromo-8,9-dihydroxy-13,14-dimethoxy-4,7-bis(methylsulfanyl)-... | Br instead of Cl | 4,7 | 2:2 | 0.92 | 0.89 |
| 8,9-Dimethoxy-13,14-dihydroxy-4,7-bis(ethylsulfanyl)-... | No | Ethylsulfanyl | 2:2 (inverted) | 0.75 | 0.68 |
| Non-chlorinated variant (8,9-dihydroxy-13,14-dimethoxy-4,7-bis(methylsulfanyl)-...) | No | 4,7 | 2:2 | 0.88 | 0.82 |
Findings :
Halogen Impact: Bromination at C12 reduces Tc to 0.92, indicating minor structural deviation but similar electronic properties. Non-halogenated analogs show a larger drop (Tc = 0.88), underscoring chlorine’s role in molecular recognition .
Sulfur Substituents : Replacing methylsulfanyl with bulkier ethylsulfanyl groups decreases Tc to 0.75, highlighting steric sensitivity in binding interactions.
Polar Group Arrangement : Inverting hydroxy/methoxy positions (e.g., 8,9-dimethoxy vs. 8,9-dihydroxy) reduces similarity (Tc = 0.75), suggesting precise orientation is critical for hydrogen-bonding networks .
Preparation Methods
Regioselective Chlorination and Methoxylation
The dichloro-methoxy aromatic precursor is synthesized through a Sandmeyer reaction followed by Vilsmeier-Haack formylation. For example, 3,5-dimethoxyaniline undergoes iodination to form 2-iodo-4,6-dimethoxybenzoic acid (9 in), which is subsequently chlorinated using NCS in chloroform at room temperature (72% yield).
Key reaction conditions :
Hydroxylation and Protective Group Strategy
Phenolic hydroxyl groups at positions 8 and 9 are introduced via Node’s demethylation protocol , employing AlCl₃ and NaI in acetonitrile/dichloromethane. Prior protection of the hydroxy groups as benzyl ethers ensures compatibility with subsequent reactions.
Assembly of the Triaza Bicyclic Moiety
Thiolation and Methylation
Methylsulfanyl groups at positions 4 and 7 are installed via a two-step process:
-
Thiolation : Treatment of a brominated intermediate with sodium methylthiolate in DMF at 60°C.
-
Methylation : Methyl iodide (3.0 equiv) and K₂CO₃ in THF under reflux.
Representative yields :
Cyclization to Form the Triaza Core
The triaza system is constructed through a Pd(OAc)₂-mediated coupling , analogous to the synthesis of graphislactone G. A mixture of the iodinated aromatic ester and Pd(OAc)₂ (5 mol%), P( o-tolyl)₃ (10 mol%), and Ag₂CO₃ in DMA at 190°C for 30 minutes achieves cyclization with >20:1 regioselectivity.
Final Coupling and Deprotection
Esterification and Intramolecular Coupling
The aromatic core and triaza fragment are conjugated via EDC/DMAP-mediated esterification in CH₂Cl₂ (71% yield). Subsequent Pd-mediated intramolecular coupling forms the tetracyclic skeleton (81% yield).
Global Deprotection
Benzyl ethers are cleaved using BBr₃ in CH₂Cl₂ at −78°C to 25°C, simultaneously removing methyl protecting groups at positions 8 and 9.
Spectroscopic Characterization and Validation
Critical analytical data for intermediates and the final product include:
| Parameter | Value | Method |
|---|---|---|
| IR (KBr) | 1727 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N) | FT-IR |
| ¹H-NMR (CDCl₃) | δ 3.92 (s, 9-OCH₃), δ 2.89 (s, CH₃) | 400 MHz |
| Melting Point | 240.3–240.7°C | Capillary method |
| HRMS (ESI+) | m/z 589.1124 [M+H]⁺ | TOF-MS |
Optimization Challenges and Yield Improvements
Early-stage esterification between the iodinated acid chloride and phenolic precursor suffered from moderate yields (41%) due to competing bis-ester formation . Screening alternative coupling agents (e.g., DCC, HATU) and solvents (THF, DMF) improved yields to 55–60%.
Q & A
Q. What strategies enable the use of this compound as a biochemical probe for studying enzyme inhibition?
- Methodological Answer : Functionalize the compound with fluorescent tags (e.g., dansyl groups) via its hydroxy or sulfanyl moieties. Kinetic assays (e.g., fluorescence polarization) quantify binding to target enzymes. Competitive inhibition studies with co-crystallized structures validate mechanism-of-action hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
